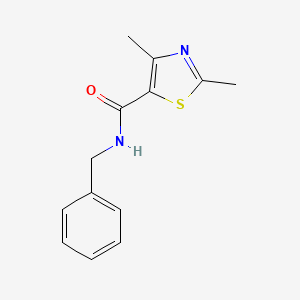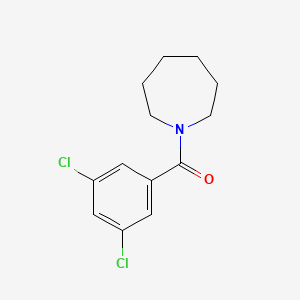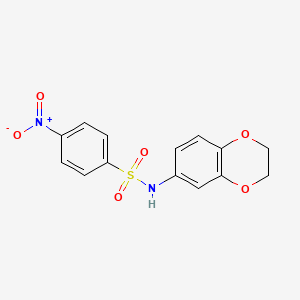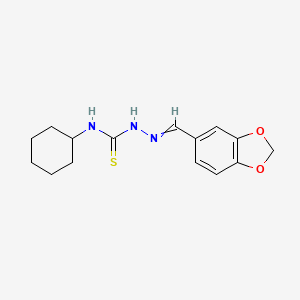
3-chloro-N-(3-methylbutyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of benzamide derivatives typically involves acylation reactions, cyclization conditions, or substitutions involving chloro compounds and amides. For instance, the synthesis of benzamides from N-(2,4-dichlorophenyl)-2-nitrobenzamide involves refluxing with thionyl chloride followed by treatment with an aromatic acid in the presence of triethylamine, showcasing a method that could potentially be adapted for synthesizing 3-chloro-N-(3-methylbutyl)benzamide (Saeed et al., 2010).
Molecular Structure Analysis
The molecular structure of benzamide derivatives is often characterized by X-ray diffraction, revealing detailed geometric parameters and crystal packing. For instance, studies on 2-chloro-N-(diethylcarbamothioyl)benzamide provided insights into the orthorhombic crystal system, molecular geometry, and vibrational frequencies, which could be analogous to the structural analysis required for 3-chloro-N-(3-methylbutyl)benzamide (Arslan et al., 2007).
Chemical Reactions and Properties
Benzamide derivatives undergo various chemical reactions, including cyclization under Bischler-Napieralski conditions and reactions with nucleophiles. For example, N-(4-aryl-4-hydroxybutyl)benzamides have been cyclized to produce 3-arylmethylidene-4,5-dihydro-3H-pyrroles, indicating the reactivity of the benzamide moiety which could be relevant for studying the reactivity of 3-chloro-N-(3-methylbutyl)benzamide under similar conditions (Browne et al., 1981).
Propiedades
IUPAC Name |
3-chloro-N-(3-methylbutyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO/c1-9(2)6-7-14-12(15)10-4-3-5-11(13)8-10/h3-5,8-9H,6-7H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGKDDSBRZJQOJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)C1=CC(=CC=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(3-methylbutyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[4-(2-chloro-4-fluorobenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5529849.png)





![2-chloro-4-fluoro-N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5529909.png)

![(2-{2-[(3-methylphenoxy)acetyl]carbonohydrazonoyl}phenoxy)acetic acid](/img/structure/B5529919.png)

![N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)-2,2-dimethylpropanamide](/img/structure/B5529942.png)
![N-[4-(aminosulfonyl)benzyl]-2-thiophenecarboxamide](/img/structure/B5529945.png)
![5-[(4-chlorophenoxy)methyl]-N-(2-pyridinylmethyl)-2-furamide](/img/structure/B5529951.png)